3-[(3-Phenylpropanoyl)amino]benzoic acid
Description
Contextualization within Aminobenzoic Acid Derivative Chemistry
The study of 3-[(3-Phenylpropanoyl)amino]benzoic acid is deeply rooted in the broader field of aminobenzoic acid chemistry, which has a rich history in medicinal chemistry and materials science.
Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules. nih.govdntb.gov.ua The rigid, planar structure of the benzene (B151609) ring provides a stable framework for the attachment of various functional groups, allowing for the systematic exploration of chemical space. This "scaffold-hopping" approach is a cornerstone of modern drug discovery, enabling the optimization of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. The carboxylic acid group of the benzoic acid moiety can participate in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation, making it a common feature in many approved drugs.
Academic Relevance as a Chemical Scaffold for Advanced Investigations
While extensive research specifically on this compound is not widely published, its structural components suggest significant academic relevance as a scaffold for advanced investigations. The presence of this compound and its close analogs, such as 4-methyl-3-[(3-phenylpropanoyl)amino]benzoic acid, in chemical databases like ChEMBL indicates its importance in high-throughput screening and chemical biology research. ontosight.ai The academic interest in such scaffolds lies in their potential to interact with a variety of biological targets. For instance, derivatives of aminobenzoic acid have been explored for their ability to be incorporated into polypeptides by the ribosome, highlighting their potential in the synthesis of novel biomaterials and therapeutic peptides. acs.orgnih.gov The phenylpropanoyl moiety is also a common feature in natural products and synthetic compounds with diverse biological activities.
Overview of Current Research Paradigms for Related Chemical Entities
The research landscape for chemical entities related to this compound is vibrant and multifaceted. A significant area of focus is the development of novel therapeutic agents targeting a wide range of diseases.
Table 1: Research Paradigms for N-Acylated Aminobenzoic Acid Derivatives
| Research Area | Therapeutic Target/Application | Key Findings |
| Oncology | Anticancer agents | Derivatives have shown potential as inhibitors of enzymes involved in cancer progression. nih.govnih.gov |
| Neurodegenerative Diseases | Cholinesterase inhibitors | Aminobenzoic acid analogs are being investigated for the treatment of Alzheimer's disease. nih.gov |
| Infectious Diseases | Antimicrobial agents | N-acylated aminobenzothiazoles have demonstrated activity against prostaglandin (B15479496) E2 generation. researchgate.net |
| Inflammatory Diseases | Anti-inflammatory agents | The aminobenzoic acid scaffold is utilized in the development of drugs targeting inflammation. nih.gov |
The general strategy often involves the synthesis of libraries of related compounds followed by screening for biological activity. Structure-activity relationship (SAR) studies are then conducted to identify the key molecular features responsible for the observed effects, guiding the design of more potent and selective molecules. nih.govresearchgate.net The versatility of the aminobenzoic acid scaffold allows for its application in diverse therapeutic areas, making it a subject of continuous investigation. nih.govdntb.gov.ua
Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenylpropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWMUGDUMGWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Synthetic Routes to 3-[(3-Phenylpropanoyl)amino]benzoic Acid
The synthesis of the title compound is centered on the formation of a stable amide linkage between a benzoic acid moiety and a phenylpropanoyl group. This transformation is a cornerstone of organic synthesis and can be approached through several reliable methods.
The most direct synthetic route to this compound involves the acylation of 3-aminobenzoic acid with a derivative of 3-phenylpropanoic acid. The strategic selection of these precursors is critical for ensuring high yield and purity.
Amino Component : 3-Aminobenzoic acid serves as the nucleophilic component, providing the amino group that will form the amide bond. Its meta-substitution pattern is a defining feature of the final product's architecture.
Acylating Component : 3-Phenylpropanoic acid provides the acyl group. To facilitate the reaction, it is typically activated by converting it into a more reactive species. Common choices include:
3-Phenylpropanoyl chloride : This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amino group of 3-aminobenzoic acid. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.
3-Phenylpropanoic acid with coupling agents : Modern amide bond formation often employs peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for direct reaction with the amine under mild conditions.
The amide functional group is a crucial component in many biologically active molecules, and its synthesis is of significant interest to medicinal chemists. nih.gov The reaction between the selected precursors results in the formation of the stable amide bond characteristic of this compound.
To maximize the yield and purity of this compound, careful optimization of reaction conditions is necessary. Key parameters that are typically adjusted include the solvent, temperature, reaction time, and stoichiometry of the reactants.
| Parameter | Condition | Rationale |
| Solvent | Aprotic solvents like Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), or N,N-Dimethylformamide (DMF) | Prevents side reactions with the solvent and effectively dissolves the reactants. |
| Temperature | 0 °C to room temperature | Controls the rate of reaction and minimizes the formation of byproducts. Acylation reactions are often initiated at lower temperatures to manage their exothermic nature. |
| Base | Pyridine, Triethylamine (TEA) | Scavenges the acid byproduct (e.g., HCl) when using an acyl chloride, driving the reaction to completion. |
| Coupling Agent | EDC, DCC, HOBt | Facilitates amide bond formation directly from the carboxylic acid and amine, often leading to higher yields and cleaner reactions under milder conditions. researchgate.net |
While direct yield data for this specific synthesis is not extensively published, analogous acylation reactions of aminobenzoic acids report yields that can range from moderate to excellent (60-95%), depending on the chosen methodology and the purity of the starting materials. The optimization process is crucial for achieving high efficiency, which is a key goal in both academic research and larger-scale production. researchgate.net
Derivatization Strategies for Analogues of this compound
The core structure of this compound features a terminal carboxylic acid group, which is a versatile handle for further chemical modification. This allows for the synthesis of a wide array of analogues, expanding the chemical diversity for structure-activity relationship (SAR) studies.
The carboxylic acid moiety can be readily converted into ester or amide derivatives through standard organic transformations.
Esterification : Ester derivatives are commonly prepared by reacting the parent acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification). Alternatively, the reaction can be performed under milder conditions by first converting the carboxylic acid to its acyl chloride with thionyl chloride (SOCl₂) and then reacting it with the alcohol. Transesterification reactions using an alkyl aminobenzoate and an alcohol reagent are also a viable method. google.com
Amidation : To synthesize further amide derivatives, the carboxylic acid is typically activated, for example, by conversion to an acyl chloride. researchgate.net This activated intermediate is then reacted with a primary or secondary amine to form the desired amide. This two-step process is highly efficient for creating a library of diverse amide analogues. nih.gov
These derivatization reactions are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. rjptonline.org While the parent compound, this compound, lacks a free primary amine for direct Schiff base formation, its precursor, 3-aminobenzoic acid, is an ideal starting material for synthesizing Schiff base analogues.
The general synthesis involves reacting an aminobenzoic acid with a substituted aldehyde or ketone, often in a solvent like ethanol and sometimes with a catalytic amount of acid. rjptonline.orguobaghdad.edu.iq
| Amine Precursor | Carbonyl Compound | Resulting Product Type | Reference |
| 3-Aminobenzoic acid | Substituted Benzaldehyde | Schiff base of 3-aminobenzoic acid | uobaghdad.edu.iq |
| 4-Aminobenzoic acid | Salicylaldehyde derivatives | Halogenated Schiff bases | mdpi.com |
| 4-Amino-3-hydroxybenzoic acid | 3-Hydroxybenzaldehyde | Hydroxylated Schiff base | semanticscholar.org |
The resulting imine functionality is a versatile synthon that can be used for further chemical elaborations, including reduction to a secondary amine or participation in cycloaddition reactions.
The aminobenzoic acid scaffold is a valuable building block for the synthesis of more complex heterocyclic structures. Many of these synthetic routes utilize Schiff base intermediates, which undergo subsequent cyclization reactions.
Thiazolidinones : Schiff bases derived from aminobenzoic acids can react with α-mercaptocarboxylic acids, such as thioglycolic acid, in a cyclocondensation reaction to yield 4-thiazolidinone derivatives. researchgate.netuobaghdad.edu.iq
Oxazepines and Thiazepines : The reaction of Schiff bases with cyclic anhydrides like maleic anhydride (B1165640) or phthalic anhydride can lead to the formation of seven-membered heterocyclic rings, such as 1,3-oxazepines. researchgate.net
1,2,4-Triazoles : The synthesis can also begin with the esterification of the aminobenzoic acid, followed by reaction with thiosemicarbazide and subsequent cyclization using a base like sodium hydroxide to form a 1,2,4-triazole ring. uobaghdad.edu.iq
Thiazoles : The Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, can be adapted for precursors derived from aminobenzoic acids to create complex thiazole derivatives. nih.gov
These strategies demonstrate the utility of 3-aminobenzoic acid and its acylated derivatives as precursors for accessing diverse and complex molecular architectures, which are of significant interest in the development of new chemical entities.
Novel and Green Chemistry Approaches in the Synthesis of Benzoic Acid Derivatives
The synthesis of benzoic acid derivatives, a cornerstone of organic and medicinal chemistry, is continually evolving towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often involve harsh reagents, stoichiometric activators, and significant solvent waste, prompting the development of novel and "green" chemistry approaches. These modern strategies prioritize atom economy, energy efficiency, use of renewable feedstocks, and the reduction or elimination of hazardous substances.
One of the primary focuses of green chemistry in this area is the direct catalytic amidation of carboxylic acids and amines, which forms the core structure of compounds like this compound. This transformation traditionally requires stoichiometric activating agents such as carbodiimides (e.g., DCC, EDC) or coupling reagents like HATU, which generate significant amounts of byproducts that are often difficult to remove.
Biocatalysis in Amide Bond Formation
Enzymatic catalysis has emerged as a powerful green alternative for amide bond synthesis. Lipases, in particular, have demonstrated considerable utility in catalyzing the direct condensation of carboxylic acids and amines. These reactions are typically performed under mild conditions, often in aqueous or green solvents, and exhibit high selectivity, which can obviate the need for protecting groups.
A sustainable enzymatic approach for preparing amides utilizes Candida antarctica lipase B (CALB) as a biocatalyst. rasayanjournal.co.in This method allows for the direct coupling of carboxylic acids and amines with high conversions and yields, often without the need for extensive purification. rasayanjournal.co.in The use of a green solvent like cyclopentyl methyl ether further enhances the environmental credentials of this methodology. rasayanjournal.co.in
Metal- and Boron-Based Catalysis
In the realm of chemical catalysis, several innovative systems have been developed to facilitate direct amide formation. Boric acid has been identified as a simple, inexpensive, and environmentally benign catalyst for the amidation of benzoic acid. mdpi.com The proposed mechanism involves the in-situ formation of a mixed anhydride between boric acid and the carboxylic acid, which then acts as the acylating agent. mdpi.com This catalytic cycle regenerates the boric acid, making it an atom-economical process. mdpi.com
Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate these reactions and reduce energy consumption. A method utilizing minute quantities of ceric ammonium nitrate (CAN) as a catalyst under solvent-free microwave conditions provides a rapid and efficient route to amides from carboxylic acids and amines. sigmaaldrich.com This approach significantly reduces reaction times compared to conventional heating methods. sigmaaldrich.com
Innovative Solvent and Reaction Conditions
The choice of solvent plays a critical role in the greenness of a synthetic process. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. A metal-free, additive-free, and base-free method for amide bond formation has been developed that proceeds by coupling simple esters and amines in water. nih.gov This approach is not only environmentally friendly but also atom-economical as it avoids the generation of CO2. nih.gov
The following table summarizes some of the key green chemistry approaches in the synthesis of benzoic acid derivatives and related amides:
| Catalytic System/Method | Key Features | Advantages |
| Candida antarctica lipase B (CALB) | Biocatalyst | Mild reaction conditions, high selectivity, use of green solvents. rasayanjournal.co.in |
| Boric Acid | Homogeneous catalyst | Inexpensive, low toxicity, atom-economical. mdpi.com |
| Ceric Ammonium Nitrate (CAN) / Microwaves | Heterogeneous catalyst, energy-efficient | Rapid reaction times, solvent-free conditions. sigmaaldrich.com |
| Water as Solvent | Green solvent | Non-toxic, readily available, metal- and additive-free. nih.gov |
These novel and green chemistry approaches represent significant strides towards the sustainable synthesis of benzoic acid derivatives. By focusing on catalytic methods, benign solvents, and energy-efficient processes, chemists are able to produce valuable compounds while minimizing the environmental impact of chemical manufacturing. The ongoing development in this field promises even more efficient and sustainable synthetic routes in the future.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and conformation of the molecule can be obtained.
Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within the 3-[(3-Phenylpropanoyl)amino]benzoic acid molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, the aliphatic protons of the propanoyl chain, the amide proton, and the carboxylic acid proton.
The aromatic region of the spectrum is complex due to the presence of two substituted benzene (B151609) rings. The protons on the benzoic acid moiety are expected to appear as a set of multiplets, influenced by the electron-withdrawing carboxylic acid group and the electron-donating amide group. Similarly, the protons of the phenyl group at the end of the propanoyl chain typically show signals characteristic of a monosubstituted benzene ring.
The aliphatic portion of the molecule, the ethylene bridge (-CH₂-CH₂-), gives rise to two characteristic triplets. The protons of the methylene group adjacent to the phenyl ring (C₃-H) and the methylene group adjacent to the carbonyl group (C₂-H) are coupled to each other.
The amide proton (-NH-) signal is often a broad singlet, and its chemical shift can be variable depending on the solvent and concentration due to hydrogen bonding and chemical exchange. The carboxylic acid proton (-COOH) also appears as a broad singlet, typically at a significantly downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H (C₂', C₃', C₄', C₅', C₆') | 7.15 - 7.35 | Multiplet | - |
| Benzoic Acid-H (C₂'', C₄'', C₅'', C₆'') | 7.40 - 8.10 | Multiplet | - |
| Aliphatic-H (C₃) | ~2.95 | Triplet | ~7.5 |
| Aliphatic-H (C₂) | ~2.70 | Triplet | ~7.5 |
| Amide-H (N-H) | ~10.0 | Broad Singlet | - |
Note: Predicted values are based on the analysis of similar structural motifs.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the characterization of the entire carbon skeleton.
The spectrum is expected to show signals for the two carbonyl carbons (one from the amide and one from the carboxylic acid), which are typically found in the most downfield region (165-180 ppm). The aromatic carbons from both rings will resonate in the range of approximately 110-145 ppm. The specific chemical shifts are determined by the nature of the substituents on each ring. The two aliphatic carbons of the propanoyl chain will appear in the upfield region of the spectrum, generally between 30 and 40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (COOH) | ~168 |
| Amide (C=O) | ~171 |
| Aromatic C (quaternary) | 126 - 142 |
| Aromatic C-H | 118 - 130 |
| Aliphatic C₃ | ~36 |
Note: Predicted values are based on the analysis of similar structural motifs like 3-phenylpropionic acid and aminobenzoic acid derivatives. researchgate.net
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be observed between the adjacent aliphatic protons of the -CH₂-CH₂- group, confirming their connectivity. It would also show correlations between adjacent protons within each of the aromatic rings, aiding in their specific assignment. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu It allows for the direct assignment of the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the signals for the aliphatic protons at ~2.70 and ~2.95 ppm would correlate with the carbon signals at ~31 and ~36 ppm, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. sdsu.edu This experiment provides the definitive link between the different fragments of the molecule. Key correlations would include:
A correlation between the amide proton (-NH-) and the amide carbonyl carbon (C=O), as well as carbons C₂'' and C₄'' of the benzoic acid ring.
Correlations from the aliphatic protons on C₂ to the amide carbonyl carbon and the phenyl ring carbon C₁'.
Correlations from the protons on the benzoic acid ring to the carboxylic acid carbon (COOH).
These 2D NMR experiments, when used in combination, provide irrefutable evidence for the complete chemical structure of this compound. science.govresearchgate.net
Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly useful for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
The FT-IR spectrum of this compound is dominated by absorption bands corresponding to its key functional groups.
A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a carboxylic acid involved in strong hydrogen bonding, typically forming a cyclic dimer. docbrown.inforesearchgate.net Superimposed on this broad band, the N-H stretching vibration of the secondary amide group is expected to appear around 3300 cm⁻¹.
The carbonyl stretching region is particularly informative. Two distinct C=O stretching bands are anticipated:
The carboxylic acid C=O stretch, part of a hydrogen-bonded dimer, typically appears around 1700 cm⁻¹. researchgate.net
The amide I band (primarily C=O stretch) is expected near 1650 cm⁻¹.
The amide II band, which involves N-H bending and C-N stretching, is usually found around 1550 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
The presence and nature of hydrogen bonds significantly influence the position and shape of the O-H, N-H, and C=O bands. nih.govrsc.orgnih.gov The broadness of the O-H stretch is a clear indication of a robust hydrogen-bonding network in the solid state.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |
| ~3300 | N-H stretch | Amide |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend, C-N stretch (Amide II) | Amide |
| 1450 - 1600 | C=C stretch | Aromatic Rings |
Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. core.ac.uk
For this compound, the Raman spectrum is expected to show strong signals for the symmetric vibrations of the non-polar bonds. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the carbon rings, typically produce very intense Raman bands, most prominently around 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.netnih.gov These modes are often weak in the IR spectrum.
The C=O stretching vibrations of the amide and carboxylic acid groups are also active in the Raman spectrum, appearing in the 1650-1750 cm⁻¹ range. The aliphatic C-H stretching and bending modes are also observable. ias.ac.in The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. s-a-s.org
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3060 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Aliphatic |
| 1650 - 1750 | C=O stretch | Amide, Carboxylic Acid |
| ~1600 | Ring C=C stretch | Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique to probe the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic systems of its constituent parts: the aminobenzoic acid moiety and the phenylpropanoyl group. The spectrum of 3-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm sielc.com. The absorption bands in aromatic compounds like benzoic acid are typically assigned to π→π* transitions. For neutral benzoic acid, characteristic absorption bands are observed around 230 nm and 274 nm rsc.org.
The N-acylation with the 3-phenylpropanoyl group introduces an amide linkage and an additional phenyl ring. This modification is expected to influence the electronic transitions. The amide group itself exhibits n→π* and π→π* transitions. The extended conjugation between the phenyl ring of the benzoic acid moiety and the amide group can lead to a bathochromic (red) shift of the absorption maxima compared to the parent 3-aminobenzoic acid.
The solvent environment can significantly impact the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima sciencepublishinggroup.comresearchgate.net. For molecules like this compound, which possess both hydrogen bond donor (amide N-H and carboxylic acid O-H) and acceptor (carbonyl and carboxylic acid oxygens) sites, specific solute-solvent interactions such as hydrogen bonding can play a crucial role.
In polar protic solvents, such as ethanol or methanol, hydrogen bonding to the carbonyl oxygen and the amide nitrogen can stabilize the ground state and alter the energy of the excited state, often resulting in shifts in the absorption bands. A study on ortho-aminobenzoic acid demonstrated that while the Stokes shift had low sensitivity to medium polarity, specific interactions with electron-acceptor solvents led to an enhancement of fluorescence nih.gov. It is plausible that similar specific solvent effects would be observed for this compound. Generally, a bathochromic shift is observed in solvents with the highest proton acceptor ability and dipolarity/polarizability researchgate.net.
Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Solvent | λmax (nm) | Electronic Transition |
| 3-Aminobenzoic acid | Not specified | 194, 226, 272 | π→π |
| Benzoic acid | Water (acidic) | 230, 274 | π→π |
| p-Aminobenzoic acid | Methanol | 289 | Not specified |
| p-Aminobenzoic acid | Ethanol | 289 | Not specified |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the available literature, its solid-state structure can be inferred from the known structures of its components and related molecules.
The crystal packing of this compound will be largely governed by hydrogen bonding interactions. The molecule possesses both a carboxylic acid group and an amide group, which are excellent hydrogen bond donors and acceptors wikipedia.org. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common supramolecular synthon in carboxylic acids.
The molecular geometry of this compound is characterized by several key features. The benzoic acid ring will be largely planar. The amide linkage, due to resonance, has a significant degree of double bond character, which results in a planar geometry for the C-C(=O)-N-H atoms utexas.edulibretexts.org. This planarity restricts rotation around the C-N bond.
The nitrogen atom in the amide group is sp2 hybridized and has a trigonal planar geometry utexas.edu. In contrast, the nitrogen in an amine group is typically sp3 hybridized with a trigonal pyramidal geometry libretexts.org. The bond angles around the carbonyl carbon of the amide are expected to be approximately 120°.
Table 2: Expected Molecular Geometry Parameters for this compound
| Parameter | Atom(s) Involved | Expected Value |
| Bond Length | C=O (amide) | ~1.24 Å |
| Bond Length | C-N (amide) | ~1.33 Å |
| Bond Length | C=O (carboxylic acid) | ~1.22 Å |
| Bond Length | C-O (carboxylic acid) | ~1.31 Å |
| Bond Angle | C-N-C (amide) | ~122° |
| Bond Angle | N-C=O (amide) | ~122° |
| Bond Angle | O=C-O (carboxylic acid) | ~123° |
| Torsion Angle | H-N-C=O | ~180° (trans) or ~0° (cis) |
Note: These are generalized values based on typical geometries of amides and carboxylic acids and may vary in the actual crystal structure of the target compound.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₅NO₃, which corresponds to a molecular weight of 269.30 g/mol bldpharm.com. In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 269 or 270, respectively, confirming the molecular mass.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through the cleavage of its most labile bonds. The amide bond is a common site of fragmentation. Cleavage of the C-N bond can occur in two ways, leading to characteristic fragment ions.
A plausible fragmentation pathway could involve the following steps:
Alpha-cleavage adjacent to the carbonyl group of the amide, leading to the formation of a phenylpropanoyl cation (C₉H₉O⁺, m/z 133) or a 3-aminobenzoic acid radical cation.
Cleavage of the amide bond with charge retention on the aminobenzoic acid fragment, potentially leading to an ion at m/z 137 (aminobenzoic acid) or related fragments.
Loss of water (H₂O, 18 Da) from the carboxylic acid group of the molecular ion or a fragment ion.
Loss of carbon monoxide (CO, 28 Da) or the carboxyl group (COOH, 45 Da) from the benzoic acid moiety libretexts.orgdocbrown.info.
Fragmentation of the phenylpropanoyl side chain, for example, through cleavage of the benzylic bond, could produce a tropylium ion (C₇H₇⁺, m/z 91).
The analysis of these fragment ions allows for the reconstruction of the molecule's structure. High-resolution mass spectrometry would enable the determination of the elemental composition of each fragment, further confirming the proposed fragmentation pathways nih.gov.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Ion | Formula |
| 270 | [M+H]⁺ | C₁₆H₁₆NO₃⁺ |
| 269 | [M]⁺ | C₁₆H₁₅NO₃⁺ |
| 252 | [M-OH]⁺ | C₁₆H₁₄NO₂⁺ |
| 224 | [M-COOH]⁺ | C₁₅H₁₄NO⁺ |
| 137 | [H₂NC₆H₄COOH]⁺ | C₇H₇NO₂⁺ |
| 133 | [C₆H₅CH₂CH₂CO]⁺ | C₉H₉O⁺ |
| 105 | [C₆H₅CH₂CH₂]⁺ | C₉H₁₁⁺ |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ |
| 77 | [C₆H₅]⁺ | C₆H₅⁺ |
Note: This table represents a theoretical fragmentation pattern. The actual observed fragments and their relative intensities would depend on the ionization method and conditions used.
Computational and Theoretical Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
There is no available research data for the application of quantum chemical calculations specifically to 3-[(3-Phenylpropanoyl)amino]benzoic acid.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Specific studies utilizing DFT to determine the optimized geometry and energetic profile of this compound have not been identified in the literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for predicting its chemical reactivity, has not been reported.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
There are no published MEP maps for this compound to identify its electrophilic and nucleophilic sites.
Aromaticity Studies (e.g., HOMA Analysis)
Aromaticity studies, such as Harmonic Oscillator Model of Aromaticity (HOMA) analysis, have not been conducted for this compound.
Molecular Docking Simulations for Ligand-Biological Target Interactions
Specific molecular docking studies to investigate the interactions of this compound with biological targets are absent from the scientific literature.
Prediction of Binding Modes and Interaction Specificity
Without molecular docking simulations, the prediction of binding modes and the specificity of interaction for this compound with any biological target remains purely speculative.
Scoring Functions and Theoretical Binding Affinity Prediction
In computational drug design, scoring functions are essential for predicting the binding affinity between a ligand, such as this compound, and a target protein. These mathematical models estimate the binding free energy, which indicates the strength of the interaction. nih.gov A lower binding energy typically suggests a more stable and potent protein-ligand complex. mdpi.com
The prediction of binding affinity is a critical step in virtual screening and lead optimization. nih.gov Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.
Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions. nih.gov
Empirical scoring functions use regression analysis to derive an equation that correlates binding affinity with various energy terms like hydrogen bonds, ionic interactions, and hydrophobic effects.
Knowledge-based scoring functions are derived from statistical analysis of solved protein-ligand complex structures and are used to predict the likelihood of certain intermolecular interactions.
For a molecule like this compound, a typical workflow would involve docking the compound into the active site of a target protein. Subsequently, various scoring functions would be applied to predict its binding affinity, often reported in kcal/mol. researchgate.net An example of how binding affinity data is typically presented is shown in the hypothetical table below.
| Scoring Function | Predicted Binding Affinity (kcal/mol) |
| Glide Score | -8.5 |
| AutoDock Vina | -9.2 |
| GOLD Score | 75.6 (Higher is better) |
| MM/GBSA dG Bind | -60.3 |
Note: The data in this table is illustrative and not based on actual experimental results for this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound complexed with a protein, MD simulations can provide deep insights into the dynamic nature of their interaction, which is often missed by static docking methods. mdpi.com The simulation tracks the trajectory of the protein-ligand complex, offering a view of its conformational changes and stability. nih.gov
The output of an MD simulation is a trajectory file that contains the coordinates and velocities of all atoms at different time steps. Analysis of this data can reveal:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify flexible regions. High RMSF values in the active site can indicate induced-fit mechanisms upon ligand binding. nih.gov
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation can be monitored to identify key stabilizing interactions. acs.org
These analyses help in understanding the flexibility of both the protein and the ligand and how they adapt to each other to form a stable complex. mdpi.com
Molecular Interactions and Mechanistic Studies in Biological Systems Preclinical and in Vitro Focus
Enzyme Inhibition Mechanisms of 3-[(3-Phenylpropanoyl)amino]benzoic Acid and Derivatives
The therapeutic potential of a chemical entity is fundamentally linked to its interaction with biological macromolecules. For this compound and its derivatives, preclinical and in vitro studies have begun to elucidate the mechanisms by which they exert their effects, primarily through the inhibition of key enzymes involved in various pathological and physiological pathways. These investigations are crucial for understanding the compound's mode of action and for guiding further drug development efforts.
The bacterial folic acid synthesis pathway is a well-established target for antimicrobial agents because, unlike humans who obtain folate from their diet, many bacteria must synthesize it de novo. patsnap.com A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate. mcmaster.canih.gov Inhibition of DHPS starves the bacteria of essential folic acid, which is necessary for the synthesis of nucleotides and certain amino acids, thereby halting bacterial growth and replication. patsnap.com
The most well-known inhibitors of DHPS are the sulfonamides, which act as competitive inhibitors due to their structural similarity to the natural substrate, PABA. lew.ro These drugs bind to the active site of the DHPS enzyme, preventing PABA from binding and effectively shutting down the pathway. patsnap.comlew.ro
Compounds like this compound are derivatives of aminobenzoic acid and are investigated for their potential to act as PABA antagonists. The core structure, aminobenzoic acid, provides a scaffold that can mimic PABA and interact with the DHPS active site. The mechanism is predicated on competitive inhibition, where the inhibitor and the natural substrate compete for the same binding site on the enzyme. lew.ro The effectiveness of such an inhibitor is determined by its binding affinity for the enzyme relative to that of PABA. While specific inhibitory data for this compound against DHPS is not extensively detailed, its structural analogy to PABA suggests a plausible basis for this mechanism of action.
| Compound | Core Moiety | Substitution Position | Key Functional Groups | Potential Role |
|---|---|---|---|---|
| para-Aminobenzoic acid (PABA) | Benzoic Acid | Para (4-position) | Carboxylic Acid, Amino Group | Natural Substrate of DHPS |
| This compound | Benzoic Acid | Meta (3-position) | Carboxylic Acid, Amido Group, Phenylpropanoyl side chain | Potential Competitive Inhibitor of DHPS |
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. researchgate.net Overexpression or increased activity of PTP1B is associated with insulin resistance and type 2 diabetes, making it a significant therapeutic target. nih.govmdpi.com PTP1B dephosphorylates the insulin receptor and its substrates, attenuating the insulin signal. nih.gov Therefore, inhibitors of PTP1B are sought after as potential agents to enhance insulin sensitivity.
Research has identified 3-phenylpropanoic acid-based compounds as promising PTP1B inhibitors. nih.gov These molecules are designed to act as phosphotyrosine (pTyr) mimetics. The acidic group of the inhibitor, such as a carboxylic acid, mimics the phosphate group of pTyr, allowing it to bind to the highly conserved active site of PTP1B. The inhibition mechanism often involves competitive binding at this catalytic site, preventing the enzyme from accessing its natural phosphorylated protein substrates. nih.gov The development of 3-phenylpropanoic acid derivatives has led to the identification of potent and selective inhibitors, demonstrating the therapeutic potential of this chemical scaffold. nih.gov
| Compound Class | Mechanism of Action | Target Binding Site | Therapeutic Goal |
|---|---|---|---|
| 3-Phenylpropanoic acid derivatives | Competitive Inhibition (Phosphotyrosine Mimetic) | Catalytic Active Site | Enhance Insulin Receptor Phosphorylation / Improve Insulin Sensitivity |
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes, particularly AChE, increases the levels of acetylcholine in the synaptic cleft and is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov
Studies have explored derivatives of p-aminobenzoic acid as potential inhibitors of acetylcholinesterase. nih.gov The interaction of these inhibitors with the enzyme's active site is crucial for their function. The active site of AChE contains a catalytic triad and a peripheral anionic site. Inhibitors can interact with key amino acid residues in these locations, preventing the binding and subsequent hydrolysis of acetylcholine. nih.govresearchgate.net While the specific interactions of this compound with cholinesterases require further elucidation, the presence of the benzoic acid core and the amide linkage provides functional groups capable of forming hydrogen bonds and other interactions within the enzyme's active site.
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology, playing critical roles in DNA replication, repair, and transcription. nih.gov These enzymes are validated targets for broad-spectrum antibacterial agents, such as the fluoroquinolones. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes following replication. nih.govnih.gov
Inhibitors of these enzymes can act through different mechanisms. Fluoroquinolones, for instance, bind to the enzyme-DNA complex, stabilizing it and leading to lethal double-stranded DNA breaks. nih.gov Another class of inhibitors targets the ATPase activity of the GyrB subunit of gyrase and the ParE subunit of topoisomerase IV, acting as competitive inhibitors of ATP binding. nih.govnih.gov Compounds containing aromatic and acidic moieties have been explored as potential inhibitors. For example, albicidin, a potent DNA gyrase inhibitor, is composed mainly of p-aminobenzoic acids. researchgate.net The structural features of this compound, including its aromatic rings and carboxylic acid group, suggest it could potentially interact with the binding sites of these enzymes, although specific studies are needed to confirm this.
| Inhibitor Class | Target Subunit(s) | Mechanism of Action |
|---|---|---|
| Fluoroquinolones | GyrA, ParC | Stabilization of the enzyme-DNA cleavage complex |
| Coumarins (e.g., Novobiocin) | GyrB, ParE | Competitive inhibition of the ATPase activity |
| N-phenylpyrrolamides | GyrB | ATP-competitive inhibition |
Receptor Binding Profiling and Ligand-Receptor Complex Formation
To fully comprehend the inhibitory mechanisms of a compound, it is essential to visualize its interaction with the target protein at an atomic level. High-resolution structural biology techniques provide this insight, revealing the precise binding mode and the key intermolecular interactions that govern ligand affinity and specificity.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques used to determine the three-dimensional structures of biological macromolecules and their complexes with ligands. nih.govyoutube.com X-ray crystallography requires the formation of high-quality protein crystals. nih.gov When a crystal of a protein-ligand complex (a co-crystal) is exposed to an X-ray beam, the resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.govyoutube.com This provides a static, high-resolution snapshot of the ligand in its binding pocket, detailing specific hydrogen bonds, hydrophobic interactions, and ionic bonds with amino acid residues. youtube.com
Cryo-EM has emerged as a complementary and increasingly powerful technique, particularly for large, flexible, or membrane-bound proteins that are difficult to crystallize. researchgate.netnih.gov In cryo-EM, purified protein-ligand complexes are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. nih.gov Computational reconstruction of thousands of particle images yields a 3D density map of the complex. researchgate.net
For a compound like this compound, obtaining co-crystal structures or cryo-EM reconstructions with its target enzymes (e.g., DHPS, PTP1B) would be invaluable. Such structural data would:
Confirm the Binding Site: Unambiguously show whether the compound binds to the active site or an allosteric site.
Elucidate the Binding Mode: Reveal the precise orientation and conformation of the inhibitor within the binding pocket.
Identify Key Interactions: Detail the specific amino acid residues involved in binding, guiding structure-activity relationship (SAR) studies.
Facilitate Rational Drug Design: Provide a structural blueprint for designing more potent and selective derivatives by modifying the inhibitor to enhance favorable interactions or mitigate steric clashes. youtube.com
For example, a co-crystal structure with DHPS would confirm competitive binding in the PABA pocket, while a structure with PTP1B would validate its role as a phosphotyrosine mimetic and highlight interactions with key catalytic residues like Cys215 and Arg221.
Allosteric Modulation and Induced Fit Phenomena in Ribosomal Catalytic Centers
The ribosome, as the site of protein synthesis, relies on precise conformational changes to efficiently catalyze peptide bond formation. One critical aspect of this process is the "induced fit" mechanism within the peptidyl transferase center (PTC) of the 23S ribosomal RNA. While direct studies on this compound are not extensively available, research on structurally related aminobenzoic acid derivatives provides significant insights into how such molecules might interact with and affect the ribosomal catalytic center.
Studies have shown that aminobenzoic acid derivatives can be accommodated within the A-site cleft of the PTC. However, their distinct sp²-hybridized backbone, compared to the sp³-hybridized backbone of natural L-α-amino acids, prevents the necessary conformational changes associated with the induced-fit mechanism. This obstruction of induced fit is a key factor in the limited ability of ribosomes to incorporate these non-natural amino acids into a growing polypeptide chain.
The accommodation of an aminoacyl-tRNA in the A-site of the ribosome typically triggers a repositioning of nucleotide U2506. This movement is crucial as it confines the side chain of the amino acid and optimally positions the nucleophilic α-amine for attack on the P-site ester. However, in the presence of aminobenzoic acid monomers, the aromatic ring's conformational rigidity can physically block this repositioning of U2506. This failure to induce the proper conformational state of the ribosome leads to suboptimal positioning for catalysis.
Furthermore, the presence of aminobenzoic acid derivatives within the PTC has been observed to disrupt a network of ordered water molecules that are believed to be essential for proton shuttling during the formation of the amide bond. The combination of failing to trigger the induced state and the disruption of this critical water network provides a molecular basis for the reduced efficiency of ribosomal incorporation of such compounds. These findings suggest that this compound, due to its aminobenzoic acid core, would likely face similar challenges in being efficiently utilized as a substrate by the ribosome, potentially acting as an inhibitor of protein synthesis by obstructing the catalytic cycle.
Antioxidant Mechanisms and Free Radical Scavenging Properties
The antioxidant properties of this compound and its derivatives are attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus breaking the free radical chain reactions. In vitro assays are commonly employed to evaluate these properties, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most prevalent.
The scavenging activity in these assays is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. While specific IC50 values for this compound are not consistently reported across the literature, studies on various benzoic acid derivatives demonstrate a wide range of antioxidant potential. The structure of the molecule, including the nature and position of substituents on the aromatic rings, plays a crucial role in its antioxidant efficacy.
| In Vitro Antioxidant Assay | General Findings for Benzoic Acid Derivatives |
| DPPH Radical Scavenging | Derivatives show a concentration-dependent increase in scavenging activity. |
| ABTS Radical Scavenging | Generally more sensitive than the DPPH assay for many compounds. |
| Nitric Oxide (NO) Scavenging | The ability to scavenge NO radicals is an important aspect of anti-inflammatory and antioxidant effects. |
Modulation of Inflammatory Pathways: In Vitro Mechanistic Insights
The anti-inflammatory effects of this compound and related compounds are primarily investigated through their ability to modulate key enzymatic pathways and cellular responses involved in inflammation. Preclinical in vitro studies often focus on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are potent pro-inflammatory molecules.
Inhibition of COX-1 and COX-2 enzymes is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The potential of benzoic acid derivatives to inhibit these enzymes is a key area of research. Similarly, the 5-lipoxygenase (5-LOX) pathway, which leads to the production of leukotrienes, is another important target for anti-inflammatory agents. Dual inhibitors of both COX and 5-LOX pathways are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.
Further mechanistic insights can be gained by examining the effect of these compounds on cytokine production in vitro. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. The ability of a compound to suppress the production of these cytokines in cell-based assays provides strong evidence of its anti-inflammatory potential.
| Inflammatory Pathway | In Vitro Mechanistic Target |
| Eicosanoid Synthesis | Inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes |
| Eicosanoid Synthesis | Inhibition of 5-Lipoxygenase (5-LOX) enzyme |
| Inflammatory Signaling | Reduction of pro-inflammatory cytokine (e.g., TNF-α, IL-1β, IL-6) production |
Exploration of Antimicrobial Mechanisms (Bacterial and Fungal)
In Vitro Inhibition of Microbial Growth and Viability
The antimicrobial potential of this compound and its analogs has been evaluated against a range of pathogenic bacteria and fungi. In vitro susceptibility testing, such as the broth microdilution method, is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Studies on various benzamide and benzoic acid derivatives have demonstrated significant antimicrobial activity. The effectiveness of these compounds is often dependent on their specific chemical structure, which influences their ability to penetrate microbial cell walls and interact with intracellular targets.
Molecular Basis of Antibacterial Efficacy Against Specific Strains (e.g., Gram-positive, Gram-negative)
The differential susceptibility of Gram-positive and Gram-negative bacteria to antimicrobial agents is largely due to the structural differences in their cell envelopes. Gram-positive bacteria possess a thick peptidoglycan layer, while Gram-negative bacteria have a thinner peptidoglycan layer surrounded by an outer membrane that can act as a permeability barrier.
The molecular basis for the antibacterial efficacy of benzoic acid derivatives can involve multiple mechanisms. These may include the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, some benzoylaminobenzoic acid derivatives have been studied as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid biosynthesis in bacteria.
| Bacterial Strain Type | Example Species | General Susceptibility to Benzoic Acid Derivatives |
| Gram-positive | Staphylococcus aureus | Varies depending on the specific derivative. |
| Gram-negative | Escherichia coli | Often less susceptible due to the outer membrane barrier. |
Antifungal Action and Putative Target Identification
The antifungal activity of this compound and related compounds has been investigated against various fungal pathogens, including yeasts and molds. The mechanism of antifungal action can be multifaceted, targeting different cellular components and pathways.
One potential target for antifungal benzoic acid derivatives is the fungal-specific cytochrome P450 enzyme, CYP53. This enzyme is involved in the detoxification of benzoic acid in some fungi, and its inhibition can lead to increased fungal susceptibility. Other putative mechanisms may include the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with key metabolic pathways. Molecular docking studies are often employed to predict the binding of these compounds to potential fungal protein targets and to elucidate the structure-activity relationships that govern their antifungal potency.
| Fungal Species | Putative Antifungal Target/Mechanism |
| Candida albicans | Disruption of cell membrane integrity, inhibition of key metabolic enzymes. |
| Aspergillus niger | Inhibition of fungal-specific enzymes like CYP53. |
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines: Mechanistic Explorations
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the in vitro cytotoxicity or antiproliferative activity of this compound against any cancer cell lines were identified. Consequently, there is no available data on the mechanistic pathways through which this specific compound might exert cytotoxic or antiproliferative effects. Research into the potential anticancer properties of this molecule, including the determination of IC50 values against various cancer cell lines and the elucidation of its mechanism of action, remains an uninvestigated area.
Interactions with Other Biological Macromolecules (e.g., nucleic acids, non-enzymatic proteins)
There is currently a lack of published research investigating the interactions of this compound with other biological macromolecules, such as nucleic acids (DNA, RNA) or non-enzymatic proteins (e.g., serum albumin). As a result, information regarding its binding affinities, binding modes, and any potential functional consequences of such interactions is not available in the scientific literature. Studies to characterize these potential interactions are necessary to understand the compound's broader biological profile.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications on Biological Activity and Binding Affinity
The biological activity of N-acyl aminobenzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and the acyl chain. Modifications can alter the molecule's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.
Applying these principles to 3-[(3-Phenylpropanoyl)amino]benzoic acid, modifications can be envisioned at three primary locations: the terminal phenyl ring of the propanoyl group, the benzoic acid ring, and the linker chain.
Phenyl Ring Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the ring's electronic properties and hydrophobicity, potentially enhancing π-π stacking or other interactions within a receptor's binding pocket.
Benzoic Acid Ring Substitution: Adding substituents to the benzoic acid moiety can influence the pKa of the carboxylic acid, affect hydrogen bonding patterns, and introduce new interactions with a target.
Linker Modification: Altering the length or flexibility of the three-carbon linker could optimize the spatial orientation of the terminal phenyl ring relative to the aminobenzoic acid core, improving the fit within a binding site.
Steric hindrance also plays a pivotal role. Bulky substituents introduced near the amide linkage or the carboxylic acid could create unfavorable steric clashes with a receptor, reducing binding affinity. Conversely, appropriately sized substituents might promote a specific, more active conformation or exploit a hydrophobic pocket in the binding site. The conformation of N-acylsulfonamides, for example, is heavily influenced by the steric bulk of substituents, which in turn affects their properties as carboxylic acid bioisosteres.
Advanced Applications and Research Paradigms
Development of Chemical Probes for Target Validation and Pathway Elucidation
The structure of 3-[(3-Phenylpropanoyl)amino]benzoic acid presents a compelling scaffold for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. The design of such a probe based on this compound would involve the strategic incorporation of reporter tags or reactive groups.
For instance, the phenyl ring of the phenylpropanoyl group or the benzoic acid ring could be modified to include a fluorophore, a biotin (B1667282) tag, or a photo-crosslinking moiety. These modifications would allow for the visualization, isolation, and identification of binding partners. The core structure, an N-acylated aminobenzoic acid, is a common motif in biologically active molecules, suggesting it could be directed toward a variety of enzyme classes, such as hydrolases, transferases, or ligases.
A key application would be in the elucidation of metabolic pathways. For example, analogs of aminobenzoic acid, such as p-aminobenzoic acid (PABA), have been utilized as probe substances to study glycine (B1666218) conjugation pathways. nih.gov Similarly, a tagged version of this compound could be introduced into a cellular system to identify enzymes responsible for its metabolism, potentially uncovering novel pathways or identifying specific enzyme isoforms involved in xenobiotic metabolism.
Table 1: Potential Modifications for Chemical Probe Development
| Modification Site | Type of Tag/Group | Application |
| Phenyl ring (propanoyl) | Fluorophore (e.g., Dansyl) | Cellular imaging and localization of binding |
| Benzoic acid ring | Biotin | Pull-down assays for target identification |
| Amide linker | Photo-crosslinker (e.g., Diazirine) | Covalent capture of binding partners for mass spectrometry |
| Terminal carboxyl group | Alkyne or Azide | Click chemistry handle for bio-orthogonal labeling |
Integration into Fragment-Based Drug Discovery (FBDD) Platforms (Preclinical Theoretical)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. nih.govyoutube.com this compound itself is likely too large to be considered a "fragment" under the commonly used "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). nih.gov However, its constituent parts, 3-aminobenzoic acid and 3-phenylpropanoic acid, are excellent candidates for inclusion in an FBDD library.
The theoretical integration of this compound into an FBDD platform would involve its deconstruction into its primary fragments. These fragments could then be screened against a protein target. If both fragments show binding, even weakly, in adjacent pockets of the target's active site, they provide a validated starting point for fragment linking. The structure of this compound itself provides a clear and synthetically feasible roadmap for how these two fragments could be linked to generate a higher-affinity lead compound. frontiersin.org
This "disconnection-reconnection" approach leverages the structural information of the parent compound to guide the optimization process. The amide bond provides a stable and synthetically accessible linker, and the phenyl and benzoic acid moieties offer multiple vectors for chemical elaboration to improve potency and selectivity. nih.gov
Table 2: Fragment Properties of Constituent Moieties
| Fragment | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | Compliance with "Rule of Three" |
| 3-Aminobenzoic acid | 137.14 | 1.12 | 2 | 2 | Yes |
| 3-Phenylpropanoic acid | 150.17 | 1.89 | 1 | 1 | Yes |
Utilization in Prodrug Design Strategies (Theoretical and In Vitro Concepts)
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. nih.gov This strategy is often employed to improve pharmacokinetic properties such as solubility, permeability, or targeted delivery. mdpi.com The structure of this compound contains functional groups that are amenable to prodrug strategies.
The carboxylic acid group is a common handle for creating ester prodrugs. Esterification of the benzoic acid moiety could enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes via passive diffusion. mdpi.com Upon entering a cell, endogenous esterases would cleave the ester, releasing the active carboxylic acid. This approach could be valuable if the parent compound's target is intracellular.
Conversely, the amide bond could theoretically be a target for enzymatic cleavage by amidases, releasing 3-aminobenzoic acid and 3-phenylpropanoic acid. If one of these components were the desired active drug, the other would act as a carrier moiety. For example, if 3-aminobenzoic acid were the intended therapeutic, the 3-phenylpropanoyl group could be selected to improve oral absorption, with the expectation that it would be cleaved post-absorption. The use of amino acids and related structures as carrier moieties is a well-established strategy in prodrug design. nih.gov
Table 3: Theoretical Prodrug Strategies
| Target Functional Group | Prodrug Moiety | Potential Advantage | Activation Mechanism |
| Carboxylic Acid | Ethyl Ester | Increased lipophilicity, enhanced membrane permeability | Cellular esterases |
| Amide Bond | (as cleavable linker) | Release of 3-aminobenzoic acid or 3-phenylpropanoic acid | Amidases, peptidases |
| Amino Group (pre-acylation) | Acyloxyalkoxycarbonyl | Controlled release of a primary amine drug | Enzymatic cleavage |
Role as a Model Compound for Understanding Complex Biological Pathways
Model compounds are structurally well-defined molecules used to study specific biochemical reactions or pathways in a controlled manner. The N-acyl amino acid structure of this compound makes it a suitable candidate for a model substrate to investigate the activity and specificity of various enzymes.
Specifically, it could be used to probe the substrate tolerance of acyl-CoA synthetases, which activate carboxylic acids, and N-acyltransferases, which catalyze the transfer of acyl groups. By comparing the rate of metabolism of this compound with other N-acylated aminobenzoates, researchers could delineate the structural requirements for enzyme recognition and turnover. For instance, studies could assess how the length and aromaticity of the acyl chain (the 3-phenylpropanoyl group) influence the efficiency of conjugation or hydrolysis reactions.
Furthermore, this compound could serve as a model in studies of xenobiotic metabolism. The metabolic fate of the molecule—whether it undergoes hydroxylation on one of its aromatic rings, cleavage of the amide bond, or conjugation at the carboxylic acid—can provide valuable insights into the pathways responsible for clearing structurally similar compounds from a biological system. mdpi.com
Conclusion and Future Research Perspectives
Summary of Current Research Advancements and Contributions
Research into aminobenzoic acids and their derivatives has established them as a versatile class of compounds with significant potential in medicinal chemistry. dntb.gov.uanih.gov These molecules serve as crucial building blocks for a wide range of pharmaceuticals, exhibiting activities from antimicrobial and anti-inflammatory to anticancer. bohrium.comnih.govresearchgate.net Specifically, 3-aminobenzoic acid (meta-aminobenzoic acid, MABA) is recognized as an essential pharmaceutical intermediate. mdpi.com The core structure allows for extensive modification at both the amino and carboxyl groups, making it a prime candidate for developing novel therapeutic agents. nih.gov
While direct studies on 3-[(3-Phenylpropanoyl)amino]benzoic acid are limited in currently accessible literature, research on analogous compounds provides a foundational understanding of its potential. The broader family of N-acylated aminobenzoic acids has been investigated for various biological activities. A significant contribution in this area is the identification of certain benzoic acid derivatives as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are critical epigenetic modulators and represent important therapeutic targets in oncology. nih.gov The inhibition of these enzymes can lead to the growth arrest and apoptosis of cancer cells, and several HDAC inhibitors have been approved for clinical use. nih.govnih.govyoutube.com
The existing body of work on related molecules suggests that the N-acylation of the 3-aminobenzoic acid scaffold, as seen in this compound, is a viable strategy for generating biologically active compounds. For instance, studies on other complex derivatives have demonstrated potent, structure-dependent antiproliferative activity against cancer cells. mdpi.com These advancements underscore the potential of this chemical class and provide a strong rationale for the targeted investigation of this compound.
Identification of Unaddressed Research Questions and Methodological Challenges
Despite the promise of the broader class of aminobenzoic acid derivatives, significant knowledge gaps exist specifically for this compound. The foremost unaddressed question is its precise biological activity profile and mechanism of action. Future research must prioritize a systematic evaluation to answer the following:
Primary Biological Targets: What are the specific molecular targets of this compound? Based on its structural similarity to other benzoic acid derivatives, a key hypothesis to test is its potential as an HDAC inhibitor. If so, which HDAC isoforms does it target, and what is its potency (e.g., IC50 value)?
Therapeutic Efficacy: What is the compound's efficacy in relevant disease models? In vitro studies using a panel of human cancer cell lines are necessary to determine its antiproliferative and cytotoxic effects.
Structure-Activity Relationship (SAR): How does the 3-phenylpropanoyl group contribute to its activity compared to other acyl groups? SAR studies would clarify the importance of the linker length, the phenyl group, and the meta-position of the carboxyl group on the benzoic acid ring.
Several methodological challenges must be addressed. A primary hurdle in the preclinical development of novel small molecules is achieving adequate bioavailability, as many analogs suffer from low solubility and absorption. nih.gov Furthermore, potential off-target effects and cytotoxicity in non-cancerous cells are critical concerns that require thorough investigation. nih.govresearchgate.net Overcoming these challenges will necessitate careful optimization of the molecular structure and formulation.
Emerging Methodologies and Technologies for Future Investigation
The investigation of this compound can be significantly accelerated by leveraging modern research technologies.
High-Throughput Screening (HTS): HTS assays can rapidly screen the compound against a wide array of biological targets, including a full panel of HDAC isoforms and other relevant enzymes, to quickly identify its primary mechanism of action.
Computational Modeling and In Silico Studies: Molecular docking can predict the binding affinity and interaction patterns of the compound with potential targets like HDACs. researchgate.net This computational approach can guide medicinal chemistry efforts to design more potent and selective derivatives before undertaking extensive synthetic work.
Cryo-Electron Microscopy (Cryo-EM): For validating high-affinity targets, cryo-EM offers the capability to determine high-resolution structures of the compound bound to its target protein. acs.orgnih.gov This structural insight is invaluable for understanding the precise mechanism of inhibition and for rational drug design.
3D Cell Culture and Spheroid Models: To better mimic the in vivo tumor microenvironment, evaluating the compound's efficacy in 3D spheroid models is crucial. Studies on related compounds have shown that these models can provide more clinically relevant data on a drug's potential. mdpi.com
These emerging methodologies provide a powerful toolkit for efficiently characterizing the compound, moving from initial hit identification to lead optimization.
Potential for Translational Research in Preclinical Drug Discovery and Chemical Biology
The scaffold of this compound holds considerable potential for translational research, particularly in preclinical drug discovery. Given the established role of related benzoic acid derivatives as HDAC inhibitors, the most immediate translational path appears to be in oncology. nih.gov
If initial studies confirm its activity as an HDAC inhibitor, it could serve as a lead compound for developing novel epigenetic drugs. The unique N-acyl substitution may offer a different selectivity profile compared to existing HDAC inhibitors, potentially leading to improved efficacy or a better side-effect profile. The potential applications are summarized in the table below, based on activities observed in analogous aminobenzoic acid derivatives.
Table 1: Potential Therapeutic Applications for the this compound Scaffold Based on Analogous Compounds
| Potential Therapeutic Area | Mechanism of Action / Rationale | Key Research Findings in Related Compounds | Citations |
| Oncology | Inhibition of Histone Deacetylases (HDACs); Antiproliferative effects | Benzoic acid derivatives can inhibit HDAC activity, leading to cancer cell growth inhibition and apoptosis. | nih.gov |
| Substituted aminobenzoic acid derivatives show potent cytotoxicity against various cancer cell lines, including drug-resistant types. | mdpi.comnih.gov | ||
| Neurodegenerative Diseases | Inhibition of Cholinesterase Enzymes (AChE, BChE) | Derivatives of aminobenzoic acid have been synthesized and evaluated as potent inhibitors of acetylcholinesterase and butyrylcholinesterase. | nih.govresearchgate.netresearchgate.net |
| Infectious Diseases | Antimicrobial and Antifungal Activity | Chemical modification of aminobenzoic acid can yield compounds with broad-spectrum antibacterial and antifungal properties. | bohrium.comnih.gov |
| Inflammatory Disorders | Anti-inflammatory Properties | Para-aminobenzoic acid (PABA) derivatives have been observed to possess anti-inflammatory properties. | nih.govbohrium.com |
The path from the current stage to a preclinical candidate requires a systematic and multidisciplinary approach. Foundational research must first validate the compound's biological activity and identify its molecular targets. Subsequent medicinal chemistry efforts can then focus on optimizing its potency, selectivity, and pharmacokinetic properties, paving the way for in vivo studies and potential clinical development.
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Phenylpropanoyl)amino]benzoic acid?
- Methodological Answer : A feasible approach involves coupling 3-aminobenzoic acid with 3-phenylpropanoyl chloride under basic conditions (e.g., Na₂CO₃ in DMF) to form the amide bond . Alternatively, retrosynthetic analysis using AI-driven tools (e.g., Reaxys or BKMS_METABOLIC databases) can predict one-step routes by identifying precursors like phenylpropanoyl derivatives and benzoic acid scaffolds. Purification via recrystallization or column chromatography is advised to achieve >95% purity .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ ~254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to assess purity .
- Structural Confirmation : Employ H/C NMR to verify the amide linkage (δ ~7.8–8.2 ppm for NH) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 341.1263 (calculated for C₁₉H₁₉NO₅) .
Q. What are the critical storage conditions for this compound?
- Methodological Answer : Store at 20°C in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond. Avoid exposure to moisture or strong acids/bases. Stability tests via periodic NMR or TLC are recommended for long-term storage .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is ideal for determining bond angles, dihedral rotations, and hydrogen-bonding networks. For example, similar benzoic acid derivatives exhibit planar amide groups with dihedral angles <10° relative to the benzene ring, which can be validated against computational models (e.g., DFT) .
Q. What strategies address contradictions in spectroscopic or synthetic yield data?
- Methodological Answer :
- Synthetic Yield Discrepancies : Optimize reaction stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and temperature (60–80°C for 12–24 hrs) to minimize side products .
- Spectroscopic Ambiguities : Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals. For instance, NOESY can confirm spatial proximity between the phenylpropanoyl and benzoic acid moieties .
Q. How can computational modeling predict bioactivity or reactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) can model interactions with biological targets (e.g., enzymes or receptors). For example, the carboxylic acid group may coordinate metal ions in catalytic studies, while the amide linkage could mimic peptide bonds in enzyme inhibition assays .
Q. What are the challenges in studying structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or benzoic acid positions to assess electronic effects.
- Bioactivity Profiling : Use in vitro assays (e.g., enzyme inhibition or antimicrobial activity) to correlate substituent effects with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets .
Q. How can catalytic applications of this compound be optimized?
- Methodological Answer : As a ligand or co-catalyst, test its efficacy in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The benzoic acid moiety may stabilize Pd complexes, while the phenylpropanoyl group could enhance solubility in organic solvents. Monitor reaction progress via GC-MS or in situ IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
